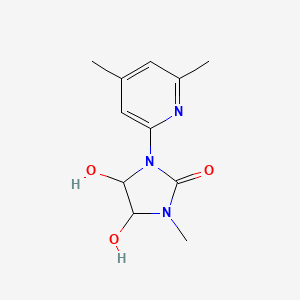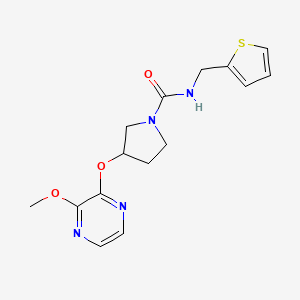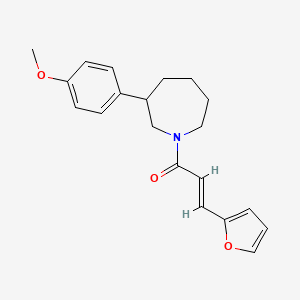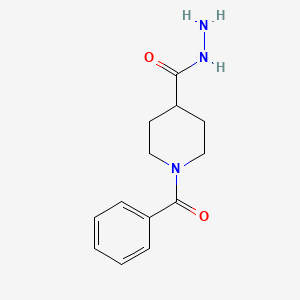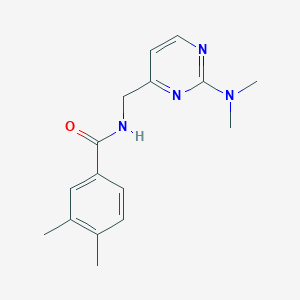
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide, also known as DMXB-A, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to a class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists.
Scientific Research Applications
Cancer Treatment: EGFR Modulation
This compound has been identified as a potential modulator of the epidermal growth factor receptor (EGFR), which is implicated in various forms of cancer . By inhibiting certain mutated forms of EGFR, such as the L858R activating mutant, the Exon19 deletion activating mutant, and the T790M resistance mutant, it may be useful in the treatment or prevention of these cancers.
Pharmaceutical Compositions
The compound forms part of pharmaceutical compositions that target mutated forms of EGFR. These compositions can be tailored for specific types of cancer treatment, offering a personalized approach to cancer therapy .
Medicament Manufacture
Due to its role as an EGFR mutant inhibitor, the compound is also involved in the manufacture of medicaments. These medicaments are designed to treat cancers mediated through mutated forms of EGFR, providing a targeted therapeutic strategy .
Crystal Forms for Drug Development
The crystalline forms of this compound, including its pharmaceutically acceptable salts, are crucial for the development of drugs aimed at treating diseases or medical conditions mediated by mutated forms of EGFR . These crystal forms can lead to more effective and stable drug formulations.
Treatment of Leukemia
Related compounds with similar structures have been used to treat leukemia by inhibiting the activity of tyrosine kinases. This suggests that N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide could also be explored for its efficacy in treating leukemia through similar mechanisms .
Synthetic Methodologies
The compound is involved in novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties. This is particularly relevant for the development of new pharmacologically active drugs with pyrimidine as a central unit .
Molecular Surface Analysis
In related research, the compound’s molecular surface and intermolecular interactions, such as hydrophilic interactions and π…π stacking, have been analyzed. This information is vital for understanding the compound’s binding properties and potential as a therapeutic agent .
Structural Studies for Drug Design
Structural studies of this compound and its analogs are essential for drug design, especially for targeting specific protein domains characteristic of certain genes involved in diseases like cancer . These studies help in elucidating the binding modes and designing more effective drugs.
Mechanism of Action
Target of Action
The primary target of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth, differentiation, and immune response.
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the kinase’s activity, leading to a disruption in the downstream signaling pathways . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment.
Pharmacokinetics
Based on similar compounds, it can be inferred that it may have good oral bioavailability and a favorable metabolic profile
Result of Action
The molecular and cellular effects of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting the activity of Tyrosine-protein kinase SYK, the compound disrupts critical signaling pathways, leading to a halt in cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
The action, efficacy, and stability of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide can be influenced by various environmental factors. These may include the pH and composition of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells
properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)15(21)18-10-14-7-8-17-16(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEXFBNZXHVLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)
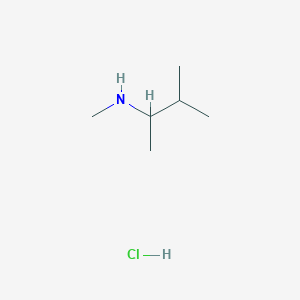
![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)
![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)



